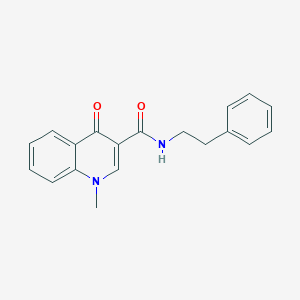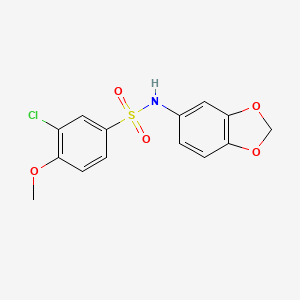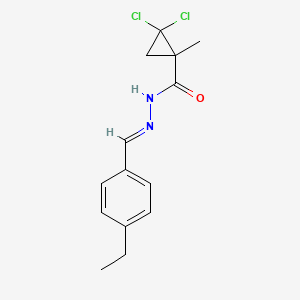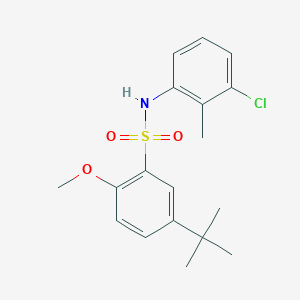![molecular formula C14H11N3O4S B4731185 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide](/img/structure/B4731185.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide, commonly known as NSC-87877, is a small molecule inhibitor that has gained significant attention in scientific research in recent years. This compound has been found to have potential applications in cancer treatment, as well as in the study of various cellular processes. In
Mécanisme D'action
NSC-87877 works by inhibiting the protein Dishevelled (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting Dvl, NSC-87877 disrupts the Wnt/β-catenin signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
NSC-87877 has been found to induce cell death in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. In addition, NSC-87877 has also been found to induce autophagy, a process that helps to maintain cellular homeostasis by degrading and recycling damaged proteins and organelles. NSC-87877 has also been found to inhibit cell migration, which is a key process in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NSC-87877 is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger molecules such as antibodies. In addition, NSC-87877 has been found to have high specificity for Dvl, which reduces the risk of off-target effects. However, one limitation of NSC-87877 is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on NSC-87877. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. In addition, research could focus on the use of NSC-87877 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research could focus on the role of NSC-87877 in other cellular processes, such as autophagy and cell migration, and its potential applications in other areas of research.
Applications De Recherche Scientifique
NSC-87877 has shown potential applications in cancer treatment, specifically in the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a key role in the development of cancer, and NSC-87877 has been found to inhibit the pathway by targeting the protein Dishevelled (Dvl). In addition, NSC-87877 has also been found to have potential applications in the study of cellular processes such as autophagy and cell migration.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(furan-3-yl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c15-8-11(7-10-5-6-21-9-10)14(18)17-12-1-3-13(4-2-12)22(16,19)20/h1-7,9H,(H,17,18)(H2,16,19,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYAUAVAQBTXHC-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=COC=C2)C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=COC=C2)/C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4731106.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B4731112.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acrylamide](/img/structure/B4731117.png)






![ethyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4731170.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4731176.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731193.png)

![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-1-piperidinesulfonamide](/img/structure/B4731216.png)
